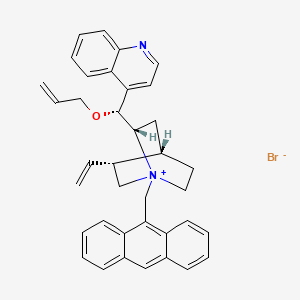

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Vue d'ensemble

Description

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide is a useful research compound. Its molecular formula is C37H37BrN2O and its molecular weight is 605.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide is a chiral phase transfer catalyst that has garnered attention due to its potential biological applications, particularly in asymmetric synthesis and its role in enhancing the enantioselectivity of various reactions. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

This compound is synthesized from cinchonidine and 9-chloromethyl anthracene, resulting in a compound that exhibits significant catalytic properties. Its unique structure allows it to act as an effective phase transfer catalyst, facilitating the enantioselective alkylation of amino acids and other substrates, which is crucial in the development of pharmaceuticals.

2. Synthesis and Characterization

The synthesis of this compound involves the reaction of cinchonidine with 9-chloromethyl anthracene under specific conditions to yield high purity and yield (approximately 86%) . The characterization of this compound typically involves spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

3.1 Phase Transfer Catalysis

As a phase transfer catalyst, this compound plays a pivotal role in asymmetric synthesis. It has been shown to enhance the enantioselectivity of reactions involving unnatural α-amino acids, which are important for drug development. For instance, it has been successfully used to produce both (R)- and (S)-α-amino acid derivatives with yields ranging from 71% to 99% and enantiomeric excess (ee) values between 93% and 99% .

3.3 Antitumor Potential

Research indicates that compounds with similar structural motifs have shown antitumor activity. The incorporation of anthracene moieties is known to enhance photophysical properties that can be exploited in photodynamic therapy (PDT). Although direct studies on this compound's antitumor effects are not extensively documented, its application in synthesizing biologically active molecules suggests possible therapeutic implications .

4.1 Enantioselective Synthesis of Dipeptides

In one study, this compound was utilized to synthesize dipeptide derivatives that act as allosteric antagonists for the β2-adrenergic receptor (β2AR). This highlights its significance in drug design and development, particularly for conditions like asthma and cardiovascular diseases .

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Dipeptide A | 95 | 96 |

| Dipeptide B | 98 | 95 |

| Dipeptide C | 91 | 93 |

5. Conclusion

This compound is a promising compound with significant biological activity primarily as a phase transfer catalyst in asymmetric synthesis. Its potential applications extend into medicinal chemistry, particularly in the synthesis of biologically active compounds such as peptides and possible antimicrobial agents. Future research should focus on elucidating its full biological profile and exploring its therapeutic applications.

Applications De Recherche Scientifique

Asymmetric Synthesis

Chiral Phase-Transfer Catalyst:

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide is primarily utilized as a chiral phase-transfer catalyst (PTC). It facilitates the transfer of reactants between immiscible phases, which is crucial for enhancing reaction rates and selectivity in asymmetric synthesis .

Key Reactions:

- Alkylation Reactions: The compound has been effectively used in the enantioselective alkylation of various substrates, such as tert-butyl glycinate and benzophenone Schiff bases, achieving high enantioselectivities (up to 99.5% ee) in some cases .

- Synthesis of α-Amino Acids: It plays a pivotal role in the asymmetric synthesis of α-amino acids from glycine derivatives via phase-transfer catalysis, showcasing its versatility in organic transformations .

Enantioselective Transport

Bulk Liquid Membrane Systems:

this compound has been investigated for its ability to act as a chiral mobile carrier in bulk liquid membrane systems. It has demonstrated significant potential for the enantioselective transport of amino acids such as D,L-phenylglycine and D,L-phenylalanine .

Performance Metrics:

- In experiments, the highest selectivity for amino acid transport was observed during the initial stages, indicating that the rate of release from the source phase into the membrane phase is a critical factor .

- The compound's performance was compared with other cinchona derivatives, showing superior selectivity ratios when used as a carrier.

Case Studies

Several studies have documented the effectiveness of this compound in practical applications:

- Study on Enantioselective Alkylation: A significant study demonstrated its use in asymmetric alkylation reactions under micellar conditions, achieving high levels of enantiomeric purity .

- Transport Studies: Research involving bulk liquid membranes showed that this compound could effectively facilitate the selective transport of amino acids, providing insights into its potential for applications in biochemical processes .

Propriétés

IUPAC Name |

4-[(R)-[(2S,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H37N2O.BrH/c1-3-21-40-37(33-17-19-38-35-16-10-9-15-32(33)35)36-23-27-18-20-39(36,24-26(27)4-2)25-34-30-13-7-5-11-28(30)22-29-12-6-8-14-31(29)34;/h3-17,19,22,26-27,36-37H,1-2,18,20-21,23-25H2;1H/q+1;/p-1/t26-,27-,36-,37+,39?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWNPAUSLGATNL-JNKXQCINSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=NC7=CC=CC=C67.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.